molecular formula C20H20N6O6S B2565977 1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-30-1

1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2565977
CAS No.: 847190-30-1
M. Wt: 472.48
InChI Key: UCUDRBIVAQFEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20N6O6S and its molecular weight is 472.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Pyrimidine derivatives are synthesized through various chemical reactions, often involving barbituric acid or its analogues as starting materials. The synthesis process typically aims at incorporating diverse functional groups to enhance the biological activity of these compounds. For example, the synthesis of pyrimido[4,5-b]quinolines, a class related to pyrimidines, demonstrates the utility of barbituric acids in constructing complex fused heterocycles that are biologically potent (Nandha Kumar et al., 2001). This approach is indicative of the methods that could be applied to synthesize and modify the compound , showcasing the versatility of pyrimidine scaffolds in drug design and synthesis.

Biological Activities and Medicinal Applications

Pyrimidines exhibit a wide array of pharmacological activities, making them central to the development of new therapeutic agents. These compounds have been found to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties, among others. The structure-activity relationship (SAR) of pyrimidine derivatives is a critical aspect of medicinal chemistry, guiding the design of novel compounds with optimized efficacy and reduced toxicity. For instance, research on pyrimidines' anti-inflammatory effects highlights their mechanism of action, such as inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α (Rashid et al., 2021). These findings underscore the therapeutic potential of pyrimidine derivatives in treating various inflammatory conditions.

Optoelectronic and Material Science Applications

Beyond their medicinal significance, pyrimidine derivatives also play a crucial role in materials science, particularly in the development of optoelectronic devices. The incorporation of pyrimidine and quinazoline rings into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic applications. The electroluminescent properties of these compounds are especially noteworthy, with certain pyrimidine-based materials being explored for their potential in fabricating efficient and durable OLEDs (Lipunova et al., 2018). This research area presents exciting opportunities for leveraging pyrimidine chemistry in the advancement of renewable energy and sustainable technologies.

Properties

IUPAC Name

1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O6S/c1-23-17-15(19(28)24(2)20(23)29)18(33-11-14(27)25-7-9-32-10-8-25)22-16(21-17)12-3-5-13(6-4-12)26(30)31/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUDRBIVAQFEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCOCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.